molecular formula C9H8N4O2 B1623415 phenyl(1H-tetrazol-1-yl)acetic acid CAS No. 876716-29-9

phenyl(1H-tetrazol-1-yl)acetic acid

Cat. No. B1623415
CAS RN: 876716-29-9
M. Wt: 204.19 g/mol
InChI Key: SMVWFPKUWFVUKN-UHFFFAOYSA-N
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Description

Phenyl(1H-tetrazol-1-yl)acetic acid is a chemical compound with the molecular formula C9H8N4O2 . It plays a significant role in various medicinal and pharmaceutical applications .


Synthesis Analysis

The synthesis of tetrazole derivatives, such as phenyl(1H-tetrazol-1-yl)acetic acid, can be approached in eco-friendly ways. These include the use of water as a solvent, moderate conditions, non-toxic methods, easy extractions, easy setup, and low cost, all of which can yield good to excellent results . A specific example of a synthesis method involves refluxing a mixture of 1-(2-trifluoromethane phenyl)-5-phenyl-1H-tetrazole, sodium azide, and tetrachlorosilane in dry acetonitrile .


Molecular Structure Analysis

The molecular structure of phenyl(1H-tetrazol-1-yl)acetic acid is characterized by its molecular formula, C9H8N4O2 . The tetrazole is a five-membered aza compound with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds .


Chemical Reactions Analysis

Tetrazoles, including phenyl(1H-tetrazol-1-yl)acetic acid, are known to react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They can also undergo reactions with a few active metals to produce new compounds .


Physical And Chemical Properties Analysis

Phenyl(1H-tetrazol-1-yl)acetic acid has a molecular weight of 204.19 g/mol . Tetrazoles, including this compound, are known to decompose and emit toxic nitrogen fumes when heated . They dissolve in water and acetonitrile .

Safety and Hazards

Tetrazoles, including phenyl(1H-tetrazol-1-yl)acetic acid, are known to be unstable explosives . They can cause skin and eye irritation and may cause respiratory irritation . It is recommended to handle these compounds with appropriate safety measures .

Mechanism of Action

Target of Action

It’s worth noting that tetrazole derivatives have been studied for their interaction with gpr109a receptors .

Mode of Action

The exact mode of action of phenyl(1H-tetrazol-1-yl)acetic acid remains unclear. Tetrazole derivatives have been shown to act as partial agonists of the GPR109a receptors . This suggests that phenyl(1H-tetrazol-1-yl)acetic acid might interact with its targets to modulate their activity, leading to changes in cellular processes.

Biochemical Pathways

The interaction of tetrazole derivatives with gpr109a receptors suggests potential involvement in pathways regulated by these receptors .

Pharmacokinetics

It’s known that tetrazolic acids can form β-glucuronides, a common metabolic fate for aliphatic carboxylic acids . This could potentially impact the bioavailability of phenyl(1H-tetrazol-1-yl)acetic acid.

Result of Action

The potential interaction with GPR109a receptors suggests it may influence cellular processes regulated by these receptors .

Action Environment

Environmental factors can influence the action, efficacy, and stability of a compoundIt’s important to note that certain azo compounds, including tetrazoles, can detonate when combined with strong oxidizing agents, metal salts, peroxides, and sulfides .

properties

IUPAC Name

2-phenyl-2-(tetrazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O2/c14-9(15)8(13-6-10-11-12-13)7-4-2-1-3-5-7/h1-6,8H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMVWFPKUWFVUKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)N2C=NN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40390215
Record name phenyl(1H-tetrazol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

phenyl(1H-tetrazol-1-yl)acetic acid

CAS RN

876716-29-9
Record name phenyl(1H-tetrazol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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